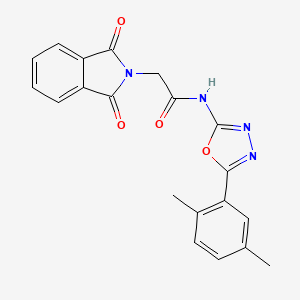
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a dioxoisoindolin moiety. Its molecular formula is C23H24N4O3, with a molecular weight of approximately 396.45 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies suggest that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer activity. This activity is often attributed to their ability to inhibit various enzymes and growth factors involved in tumor progression.
- Enzyme Inhibition : The oxadiazole derivatives can inhibit enzymes such as:
- Telomerase
- Topoisomerase
- Histone Deacetylase (HDAC)
- Poly(ADP-ribose) polymerase (PARP)
These enzymes play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .
- Apoptosis Induction : Compounds like this compound have been shown to induce apoptosis in cancer cells by activating caspases and modulating mitochondrial pathways .
Study 1: Cytotoxicity on A549 Cell Line
A study tested various oxadiazole derivatives on the A549 human lung cancer cell line. Notably:
- Compounds with similar structures demonstrated IC50 values ranging from 1.59 to 7.48 μM.
- One compound exhibited an IC50 of less than 0.14 μM, indicating potent cytotoxicity against A549 cells .
Study 2: Inhibition of MMP-9
Research has shown that certain oxadiazole derivatives significantly inhibit the MMP-9 enzyme, which is involved in tumor metastasis. This inhibition correlates with increased antiproliferative activity across several cancer cell lines .
Comparative Table of Biological Activities
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | <0.14 | Apoptosis induction |
| Compound B | C6 | 8.16 | Enzyme inhibition (MMP-9) |
| This compound | Various | TBD | TBD |
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study:
In a study published in Molecules, certain oxadiazole derivatives were evaluated for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with DIZ values exceeding 20 mm .
Anticancer Properties
The anticancer efficacy of this compound has been investigated through various experimental models. The compound's structure allows it to interact with biological targets involved in cancer proliferation.
Case Study:
Research published in ACS Omega indicated that oxadiazole derivatives demonstrated notable anticancer activity against several cancer cell lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) reached as high as 86.61% for certain compounds . This suggests a promising avenue for further development as anticancer agents.
Antioxidant Activity
Oxidative stress is implicated in many diseases, including cancer and neurodegenerative disorders. Compounds like this compound have been studied for their potential antioxidant properties.
Case Study:
A comparative study highlighted the antioxidant activity of various oxadiazole derivatives using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited significant free radical scavenging ability, thus suggesting their potential role in mitigating oxidative stress-related conditions .
Summary of Applications
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-11-7-8-12(2)15(9-11)17-22-23-20(28-17)21-16(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSIBUMVOMKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













